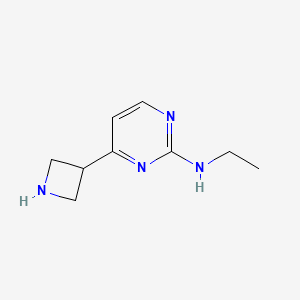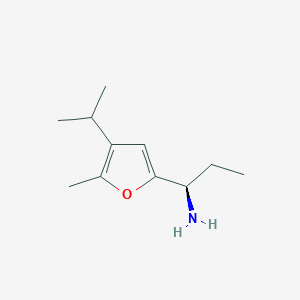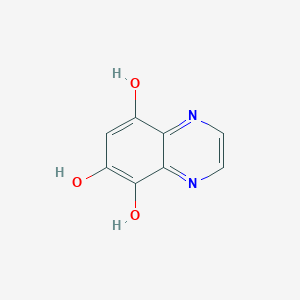
4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine is a heterocyclic compound that features both azetidine and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties that can be exploited in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzyme active sites, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
- 4-(Azetidin-3-yl)-N-methylpyrimidin-2-amine
- 4-(Azetidin-3-yl)-N-propylpyrimidin-2-amine
- 4-(Azetidin-3-yl)-N-butylpyrimidin-2-amine
Comparison: 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine is unique due to its specific ethyl substitution, which can influence its pharmacokinetic properties such as solubility and metabolic stability. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different biological activity and binding affinity to molecular targets.
Eigenschaften
CAS-Nummer |
1023888-29-0 |
|---|---|
Molekularformel |
C9H14N4 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
4-(azetidin-3-yl)-N-ethylpyrimidin-2-amine |
InChI |
InChI=1S/C9H14N4/c1-2-11-9-12-4-3-8(13-9)7-5-10-6-7/h3-4,7,10H,2,5-6H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
RGIUWNLUKVEEDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=CC(=N1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11911480.png)
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911484.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid](/img/structure/B11911509.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)



![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)



![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)

